molecular formula C23H25N5O2 B2868161 N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide CAS No. 1396814-14-4

N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide

Cat. No.: B2868161
CAS No.: 1396814-14-4
M. Wt: 403.486
InChI Key: LXQBWGORNINTME-UHFFFAOYSA-N
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Description

N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
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Scientific Research Applications

Glycine Transporter 1 Inhibitors

Compounds with structural motifs similar to the given chemical, particularly those incorporating 1,2,4-oxadiazole rings and piperidine subunits, have been investigated for their potential as glycine transporter 1 (GlyT1) inhibitors. Such inhibitors are of interest in neurological research for their potential to modulate glycine levels in the central nervous system, which could have implications for treating conditions like schizophrenia and cognitive disorders. For instance, Yamamoto et al. (2016) identified a structurally diverse compound that exhibited potent GlyT1 inhibitory activity and favorable pharmacokinetics, increasing glycine levels in animal models (Yamamoto et al., 2016).

Antimycobacterial Agents

The structural elements present in the query compound are also found in agents with antimycobacterial activities. Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with 1,2,4-oxadiazole derivatives, testing them against Mycobacterium tuberculosis. Compounds in this class showed varying degrees of potency against the bacterium, highlighting their potential as therapeutic agents against tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Cancer Research

A fascinating area of application for compounds with structural similarities to the query involves cancer research. Sica et al. (2019) explored the combination of respiratory chain inhibition with dimethyl α-ketoglutarate to kill cancer cells. While the compound differs structurally, the research approach underscores the potential of complex organic molecules in developing novel cancer therapies, especially those targeting metabolic pathways (Sica et al., 2019).

Antimicrobial and Antifungal Agents

The inclusion of 1,2,4-oxadiazole rings and piperidine or pyrrolidine subunits in a compound's structure has been associated with antimicrobial and antifungal properties. Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives that exhibited strong antimicrobial activity, highlighting the potential of such structures in combating microbial infections (Krolenko, Vlasov, & Zhuravel, 2016).

Properties

IUPAC Name

N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-25-21(30-27-16)19-8-5-13-24-20(19)28-14-9-18(10-15-28)26-22(29)23(11-12-23)17-6-3-2-4-7-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQBWGORNINTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)NC(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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